molecular formula C15H15N B1200822 9,9-Dimethyl-9,10-dihydroacridine CAS No. 6267-02-3

9,9-Dimethyl-9,10-dihydroacridine

Cat. No. B1200822
CAS RN: 6267-02-3
M. Wt: 209.29 g/mol
InChI Key: JSEQNGYLWKBMJI-UHFFFAOYSA-N
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Description

“9,9-Dimethyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C15H15N . It is also known by other names such as 9,9-Dimethylacridan and 9,9-dimethyl-10H-acridine . It has a molecular weight of 209.29 g/mol .


Synthesis Analysis

Two novel luminogens (PIO-α-DMAc and PIO-β-DMAc) consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide were synthesized and systemically characterized . Their crystal structures, thermal stabilities, electronic structures, and electrochemical behaviors were studied . Another study describes the synthesis of copolymers comprised of TTT acceptor and 9,9-dimethyl-9,10-dihydroacridine donor monomers by ring-opening polymerization .


Molecular Structure Analysis

The molecular structure of 9,9-Dimethyl-9,10-dihydroacridine can be represented by the InChI code 1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 . The compound has a single hydrogen bond donor count and a XLogP3-AA value of 4.3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel luminogens for application in organic light-emitting diodes (OLEDs) . It has also been used in the synthesis of copolymers exhibiting through-space charge transfer (TSCT) between donor and acceptor monomers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.29 g/mol . It has a high thermal stability, with a 5% weight loss temperature of 314°C . The compound exhibits emission from the intramolecular charge transfer state, manifested by positive solvatochromism .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

9,9-Dimethyl-9,10-dihydroacridine: has been utilized in the development of OLEDs due to its ability to exhibit Thermally Activated Delayed Fluorescence (TADF) . This property is crucial for enhancing the efficiency of OLEDs, as it allows for the harvesting of both singlet and triplet excitons. The derivatives of this compound have shown high thermal stability and emission in the range of 534–609 nm , which is beneficial for creating devices with a broad spectrum of colors .

Photophysical Mechanism Study

The compound’s derivatives have been synthesized and studied for their electronic, photophysical, and electrochemical properties. These studies are essential for understanding the intramolecular charge transfer and positive solvatochromism exhibited by these compounds, which are key factors in designing advanced photophysical mechanisms .

High-Performance TADF Materials

In the context of polymers, 9,9-Dimethyl-9,10-dihydroacridine has been incorporated as a donor monomer in copolymers that exhibit through-space charge transfer (TSCT) TADF . These materials are promising for applications requiring high-performance TADF, such as in advanced display technologies .

Non-Conjugated Polymers

The compound has been used in the synthesis of non-conjugated polymers through ring-opening polymerization. These polymers, with molecular weights up to 68.0 kDa , show potential for applications where blue-green TSCT TADF is advantageous, like in sensors or bioimaging .

Molecular Design for Emission States

9,9-Dimethyl-9,10-dihydroacridine: is part of molecular designs that aim to combine the advantages of instantaneous fluorescence and TADF into a single emitter. This approach is significant for creating efficient and stable light-emitting materials .

Aggregation-Induced Emission (AIE)

This compound has also been explored for its Aggregation-Induced Emission (AIE) properties. AIE-active materials are sought after for their diverse applications, particularly in the field of OLEDs, where they can contribute to improved device efficiency and stability .

Safety And Hazards

The compound is harmful if swallowed and inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

properties

IUPAC Name

9,9-dimethyl-10H-acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQNGYLWKBMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064185
Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Molecular Weight

209.29 g/mol
Source PubChem
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Product Name

9,9-Dimethyl-9,10-dihydroacridine

CAS RN

6267-02-3
Record name 9,9-Dimethyl-9,10-dihydroacridine
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Record name 9,9-Dimethylcarbazine
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Record name 9,9-DIMETHYLACRIDAN
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Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Record name Acridine, 9,10-dihydro-9,9-dimethyl-
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Record name 9,10-dihydro-9,9-dimethylacridine
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Record name 9,9-DIMETHYLCARBAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9,9-Dimethyl-9,10-dihydroacridine?

A1: The molecular formula of 9,9-Dimethyl-9,10-dihydroacridine is C15H15N, and its molecular weight is 209.29 g/mol.

Q2: Are there any characteristic spectroscopic features of DMAC?

A2: DMAC derivatives often exhibit characteristic absorption and emission spectra, which can be influenced by the attached acceptor unit and solvent polarity [, , ]. Theoretical calculations like density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to analyze and predict these spectroscopic properties [, , , ].

Q3: Is DMAC thermally stable?

A3: DMAC derivatives generally show high thermal stability. For example, compounds incorporating DMAC as a donor unit have demonstrated 5% weight loss temperatures exceeding 300 °C [].

Q4: How does DMAC perform in thin films for OLED applications?

A4: DMAC derivatives have shown promising results as emitters in organic light-emitting diodes (OLEDs). They can be used in both doped and non-doped configurations [, , , , ]. Factors like molecular configuration and aggregation-induced emission (AIE) properties significantly influence the performance in thin films [, , ].

Q5: Are there any strategies to improve the stability of DMAC-based OLEDs?

A5: Research indicates that reducing the excited-state dipole moment of DMAC-based TADF emitters can improve device stability. For example, attaching a donor and acceptor at the 1- and N-positions of carbazole, respectively, resulted in a smaller excited-state dipole moment and enhanced operational lifetime compared to the 3- and N-substituted analog [].

Q6: How is computational chemistry employed in DMAC research?

A6: Computational methods like DFT and TD-DFT are extensively used to predict the electronic and optical properties of DMAC-based compounds. These calculations provide insights into energy levels, singlet-triplet energy gaps (ΔEST), and oscillator strengths, which are crucial for designing efficient TADF emitters [, , , ].

Q7: How does modifying the structure of DMAC affect its properties?

A7: Structural modifications of DMAC significantly impact its photophysical and electronic properties. For instance, introducing electron-withdrawing groups like fluorine or trifluoromethyl groups at the 2,7-positions of DMAC can fine-tune the donor strength and emission color of the resulting TADF emitters []. Similarly, changing the linking position of DMAC on a diphenylsulfone acceptor unit can influence the energy levels, minimize reorganization energy, and affect the emission color [].

Q8: How does the choice of acceptor unit impact the performance of DMAC-based TADF emitters?

A8: The acceptor unit plays a crucial role in determining the emission color and efficiency of DMAC-based TADF emitters. For example, using 2,3-dicyanopyrazino phenanthrene as an acceptor with DMAC yielded yellow to deep-red emissions, while diphenylethyne as an acceptor resulted in sky-blue emission [, ].

Q9: What is the impact of intramolecular hydrogen bonding in DMAC-based TADF emitters?

A9: Introducing intramolecular hydrogen bonding in DMAC-based TADF emitters can be beneficial. It can lead to reduced singlet-triplet energy splitting, suppressed non-radiative decay, and enhanced luminescence efficiency, ultimately improving the performance of solution-processed non-doped OLEDs [].

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